3-Pyrrolidinemethanethiol
Description
3-Pyrrolidinemethanethiol (CAS: 6485-79-6) is a sulfur-containing heterocyclic compound characterized by a pyrrolidine ring (a five-membered saturated amine ring) with a methanethiol (-CH₂SH) substituent at the 3-position. Its molecular formula is C₅H₁₁NS, with a molecular weight of 117.21 g/mol. The compound’s structure combines the rigidity of the pyrrolidine ring with the nucleophilic reactivity of the thiol group, making it valuable in pharmaceutical synthesis, catalysis, and ligand design. Thiols like 3-Pyrrolidinemethanethiol are prone to oxidation, forming disulfide bonds, and participate in alkylation or metal-coordination reactions.
Properties
IUPAC Name |
pyrrolidin-3-ylmethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c7-4-5-1-2-6-3-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXPGCHRYXEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312086 | |
| Record name | 3-Pyrrolidinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141699-71-0 | |
| Record name | 3-Pyrrolidinemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141699-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyrrolidinemethanethiol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and hydrogen sulfide. The reaction typically occurs under acidic conditions, leading to the formation of the desired thiol compound.
Industrial Production Methods
In an industrial setting, the production of 3-Pyrrolidinemethanethiol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through distillation or crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding sulfides
Substitution: Various substituted pyrrolidinemethanethiol derivatives
Scientific Research Applications
3-Pyrrolidinemethanethiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinemethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This reactivity is exploited in enzyme inhibition studies and the development of thiol-based drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights sulfur-containing heterocycles and pyrrolidine derivatives, which serve as relevant comparators. Below is a detailed analysis:
Structural and Functional Group Comparison
- Key Differences: 3-Pyrrolidinemethanethiol features a simple pyrrolidine-thiol structure, prioritizing nucleophilicity. The prolyl-pyrrolidine derivative () includes bulky tert-butyl and pyridinyl groups, influencing steric hindrance and solubility .
Research Findings and Contradictions
- Synthetic Challenges :
- Analytical Techniques :
- Both ¹H NMR and ESI-MS (used in ) are critical for confirming thiol-containing structures, though thiol protons (SH) may appear as broad singlets in NMR .
Biological Activity
3-Pyrrolidinemethanethiol, a sulfur-containing organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-Pyrrolidinemethanethiol, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
3-Pyrrolidinemethanethiol is characterized by its pyrrolidine ring structure with a thiol (-SH) group. This unique configuration contributes to its reactivity and biological interactions. The compound's molecular formula is , and its structural representation can be depicted as follows:
Pharmacological Properties
Research has indicated that 3-Pyrrolidinemethanethiol exhibits various pharmacological effects, including:
- Antioxidant Activity : The thiol group in 3-Pyrrolidinemethanethiol is known to scavenge free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
- Antimicrobial Activity : Preliminary investigations indicate that 3-Pyrrolidinemethanethiol may possess antimicrobial properties against certain bacterial strains.
The biological activity of 3-Pyrrolidinemethanethiol can be attributed to several mechanisms:
- Redox Reactions : The thiol group can participate in redox reactions, which are essential for cellular signaling and protection against oxidative damage.
- Enzyme Modulation : This compound may influence the activity of various enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Protects neuronal cells from damage | |
| Antimicrobial | Inhibits growth of specific bacteria |
Case Study Analysis
A notable study investigated the neuroprotective effects of 3-Pyrrolidinemethanethiol in a model of oxidative stress-induced neuronal injury. The results demonstrated significant reductions in cell death and improvements in neuronal function when treated with this compound. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
